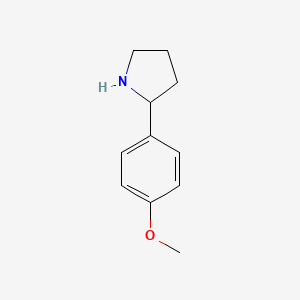

2-(4-Methoxyphenyl)pyrrolidine

説明

Overview of Pyrrolidine (B122466) Core Structures in Medicinal Chemistry and Pharmacology

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle also known as tetrahydropyrrole, is a cornerstone in modern medicinal chemistry. frontiersin.orgtandfonline.com It is a prevalent feature in numerous FDA-approved drugs and serves as a fundamental building block in the design of new biologically active molecules. tandfonline.combldpharm.com

Significance of Pyrrolidine Derivatives as Bioactive Molecules

The significance of pyrrolidine derivatives stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.com These compounds have been investigated for their potential as:

Anticancer agents frontiersin.orgtandfonline.com

Antidiabetic agents frontiersin.orgtandfonline.com

Antibacterial and antifungal agents frontiersin.orgtandfonline.com

Antiviral agents tandfonline.com

Anti-inflammatory agents tandfonline.com

Central nervous system agents nih.gov

The bioactivity of pyrrolidine derivatives is attributed to the unique physicochemical properties of the pyrrolidine ring. tandfonline.com Its three-dimensional, non-planar structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This structural complexity, arising from sp³-hybridized carbons and the potential for multiple chiral centers, is crucial for achieving high-affinity and selective binding to biological targets like enzymes and receptors. tandfonline.comnih.gov The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit distinct biological profiles due to their differential interactions with enantioselective proteins. nih.govresearchgate.net

Role of the Pyrrolidine Scaffold in Drug Development

The pyrrolidine scaffold plays a pivotal role in drug development due to its favorable structural and physicochemical properties. bldpharm.comresearchgate.net Medicinal chemists utilize this scaffold to enhance the properties of drug candidates, including their efficacy, bioavailability, and target specificity. tandfonline.com

Key advantages of the pyrrolidine scaffold in drug development include:

Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. tandfonline.com

Improved Pharmacokinetics: The inherent properties of the pyrrolidine ring, such as its lipophilicity and conformational rigidity, can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

Three-Dimensionality: The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to an increased three-dimensional (3D) coverage of the molecule. nih.govresearchgate.net This is a desirable trait in modern drug design, as it can lead to improved potency and selectivity. bldpharm.com

Stereochemical Control: The presence of chiral centers in the pyrrolidine ring allows for the synthesis of stereochemically defined compounds, which is essential for interacting with specific biological targets. nih.gov

The strategic incorporation of the pyrrolidine scaffold is a key strategy in "scaffold hopping" and "escaping flatland," design principles aimed at creating novel, patentable, and more effective drug candidates with improved clinical success rates. bldpharm.com

Scope and Focus of the Research Outline on 2-(4-Methoxyphenyl)pyrrolidine

This article will now narrow its focus to the specific compound This compound . The subsequent sections will provide a detailed overview of the academic research pertaining to this molecule. The discussion will be strictly confined to its synthesis, chemical reactions, and its role as an intermediate in the creation of other compounds. The content will be based on published scientific literature and will not include any information on dosage, administration, or safety profiles.

The synthesis of this compound and its derivatives has been explored in various research contexts. For instance, research has been conducted on the synthesis of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives. nih.gov Another study reports on the synthesis and characterization of transition metal complexes with ligands derived from pyrrolidine, such as 4-hydrazinyl-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile. researchgate.net The structural analysis of derivatives like ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate has also been a subject of investigation, revealing details about the conformation of the pyrrolidine ring. researchgate.netiucr.orgnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLZPKEGFYHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395996 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74190-66-2 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 4 Methoxyphenyl Pyrrolidine and Its Derivatives

Established Synthetic Pathways for the Pyrrolidine (B122466) Ring System

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, ranging from multi-step sequences to more convergent multicomponent reactions and transition metal-catalyzed cyclizations.

Multi-step Reaction Sequences for Pyrrolidine Ring Formation

Classical approaches to pyrrolidine synthesis often involve multi-step reaction sequences. These methods provide a high degree of control over the final structure and stereochemistry. A common strategy involves the cyclization of linear precursors. For instance, γ-amino ketones or related derivatives can undergo intramolecular cyclization to form the pyrrolidine ring.

Another significant multi-step approach begins with readily available chiral starting materials like proline and 4-hydroxyproline. mdpi.comresearchgate.net These natural amino acids serve as versatile building blocks, allowing for the stereoselective synthesis of a wide range of substituted pyrrolidines. mdpi.comresearchgate.net For example, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields (S)-prolinol, a key intermediate for various pharmaceutical compounds. mdpi.comresearchgate.net

Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for pyrrolidine synthesis. This method involves the use of a ruthenium catalyst, such as Grubbs' catalyst, to cyclize a diallylamine (B93489) derivative, forming a dehydropyrrolidine which can then be reduced to the saturated pyrrolidine ring. sci-hub.se

A photo-promoted ring contraction of pyridines using a silylborane has also been reported as a method to access pyrrolidine derivatives. osaka-u.ac.jp This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jp

Synthesis via Carbonyl-Based Multiple Component Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidines from simple starting materials in a single step. tandfonline.commdpi.com These reactions are particularly valuable for generating molecular diversity and constructing libraries of compounds for drug discovery. tandfonline.com

Several named MCRs are applicable to pyrrolidine synthesis. The Ugi and Petasis reactions are prominent examples. researchgate.netmdpi.comnih.gov The Petasis reaction, a boron-Mannich reaction, involves the coupling of a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines, including precursors to pyrrolidines. mdpi.comacs.org Similarly, the Ugi reaction, typically a four-component reaction, can be adapted to produce complex acyclic structures that can subsequently cyclize to form pyrrolidines. researchgate.netnih.gov

One-pot three-component [3+2] cycloaddition reactions are also a cornerstone of pyrrolidine synthesis. tandfonline.combeilstein-journals.org These reactions often involve the in-situ generation of an azomethine ylide from an amine and an aldehyde, which then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. sci-hub.setandfonline.com The use of various catalysts, including silver(I) and copper(I) salts, can promote these reactions and control their stereoselectivity. sci-hub.seacs.org

Interactive Data Table: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Petasis Reaction | Boronic acid, Amine, Carbonyl compound | - | Highly functionalized amines |

| Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | - | α-Acylamino carboxamides |

| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | Ag(I) or Cu(I) salts | Substituted pyrrolidines |

| Three-Component Reaction | Aldehyde, Amino acid ester, Chalcone | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates |

Heck Reaction in Pyrrolidine Alkaloid Synthesis

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has been widely used in the synthesis of heterocyclic compounds, including pyrrolidines. sci-hub.sechim.itorganicreactions.orgwikipedia.org This reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org The versatility of the Heck reaction allows for the construction of various ring sizes and the creation of complex molecular architectures. organicreactions.orgwikipedia.org

In the context of pyrrolidine synthesis, an appropriately substituted N-alkenyl aryl halide can undergo intramolecular cyclization to form a 2-arylpyrrolidine derivative. sci-hub.se The reaction is often highly regioselective, favoring the formation of five-membered rings (5-exo cyclization). wikipedia.orgprinceton.edu Furthermore, the use of chiral phosphine (B1218219) ligands in conjunction with the palladium catalyst can induce asymmetry, leading to the formation of enantiomerically enriched pyrrolidine products. chim.itwikipedia.org

The Heck reaction can also be part of a tandem or cascade sequence, where the initial cyclization is followed by further transformations in a one-pot process, rapidly increasing molecular complexity. princeton.edubeilstein-journals.orgrsc.org For example, a three-component reaction to form a pyrrolidine adduct can be followed by N-allylation and then an intramolecular Heck reaction to construct fused polycyclic systems containing a pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org

Specific Synthetic Routes Involving 2-(4-Methoxyphenyl)pyrrolidine Precursors

While the above methods describe general strategies for forming the pyrrolidine ring, specific applications have been developed that utilize precursors directly leading to derivatives of this compound.

Synthesis of Thiosemicarbazones based on 4-Pyrrolidinyl-benzaldehyde

A notable synthetic route involves the preparation of thiosemicarbazones from 4-pyrrolidinyl-benzaldehyde. rsc.org This process typically begins with the reaction of pyrrolidine with 4-fluorobenzaldehyde (B137897) to yield 4-(pyrrolidin-1-yl)benzaldehyde. rsc.org This aldehyde then undergoes a condensation reaction with various substituted thiosemicarbazides to produce a series of thiosemicarbazone derivatives. rsc.orgjuniv.edu

The general synthetic scheme is as follows:

Formation of the Aldehyde: Pyrrolidine is reacted with 4-fluorobenzaldehyde in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). rsc.org

Condensation with Thiosemicarbazides: The resulting 4-(pyrrolidin-1-yl)benzaldehyde is then condensed with a thiosemicarbazide (B42300) derivative, often in the presence of an acid catalyst, to form the final thiosemicarbazone product. rsc.orgjuniv.eduacs.org

These thiosemicarbazones are of interest due to their potential biological activities. rsc.orgnih.govbenthamdirect.com

Interactive Data Table: Synthesis of 4-Pyrrolidinyl-benzaldehyde Thiosemicarbazones

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Pyrrolidine, 4-Fluorobenzaldehyde | K₂CO₃, DMF, 90 °C | 4-(Pyrrolidin-1-yl)benzaldehyde |

| 2 | 4-(Pyrrolidin-1-yl)benzaldehyde, Thiosemicarbazide derivative | Ethanol, Glacial acetic acid (cat.), Reflux | Thiosemicarbazone derivative |

Preparation of 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile Derivatives

Another important precursor is 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. This compound serves as a versatile starting material for the synthesis of a variety of pyrrolidine derivatives due to the presence of multiple reactive sites. ekb.egekb.egscinito.ai The ketone and nitrile functionalities allow for a range of chemical transformations.

The synthesis of derivatives from this precursor often involves reactions at the C4-carbonyl group. ekb.eg For example, it can react with:

Wittig and Wittig-Horner reagents: These phosphorus ylides react with the ketone to form alkenes. ekb.egresearchgate.net

Trialkylphosphites and tris(dialkylamino)phosphines: These reagents can also react with the carbonyl group, leading to various organophosphorus derivatives. ekb.egekb.egscinito.ai

These reactions lead to a diverse set of novel pyrrolidine-3-carbonitrile (B51249) derivatives with potential applications in various fields. ekb.eg

Derivatization from Ethyl (2S,3S,4R)-3,4-dihydroxy-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

The synthesis of complex pyrrolidine structures often involves the strategic modification of highly functionalized precursors. One such precursor is ethyl (2S,3S,4R)-3,4-dihydroxy-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate. Research has demonstrated the derivatization of analogous complex pyrrolidine scaffolds. For instance, (2S,3S,4R)-2-{[2-({4-[3-(4-Fluorophenyl)-5-isopropylisoxazol-4-yl]pyridin-2-yl}carbamoyl)-3-(4-methoxyphenyl)-1H-pyrrol-1-yl]methyl}-3,4-dihydroxypyrrolidin-1-ium trifluoroacetate (B77799) has been synthesized, showcasing the modification of a dihydroxypyrrolidine moiety. mdpi.com This highlights the potential for creating a diverse library of compounds by altering the substituents on the pyrrolidine ring, starting from a stereochemically defined and functionalized core structure. The presence of hydroxyl groups allows for a variety of chemical transformations, including etherification, esterification, and oxidation, to introduce new functionalities and modulate the compound's properties.

Photochemical In-Flow Synthesis of Pyrrolidine Analogues

A significant advancement in the synthesis of pyrrolidine analogues is the use of photochemical methods in a continuous flow system. This technique offers a practical and scalable approach for producing conformationally rigid 2,4-methanopyrrolidines. acs.orgacs.orgnih.gov The key step in this synthesis is an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative. acs.orgacs.orgnih.gov This method has been successfully applied to synthesize various novel 2,4-methanopyrrolidine-containing building blocks, such as amino acids, diamines, and amino alcohols. acs.org

An important finding from these studies is that despite having a higher molecular weight, 2,4-methanopyrrolidines exhibit improved water solubility and lower lipophilicity compared to their parent pyrrolidines. acs.orgacs.org These are desirable characteristics for bioactive molecules in drug design. The in-flow process allows for kilogram-scale production, demonstrating the industrial applicability of this methodology. acs.org

| Parameter | Pyrrolidines | 2,4-Methanopyrrolidines | Reference |

| Molecular Weight | Lower | Higher (by 12 Da) | acs.org |

| Water Solubility | Lower | Higher | acs.orgacs.org |

| Lipophilicity (logD) | Higher | Lower | acs.org |

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing innovative synthetic strategies to access a wider range of pyrrolidine derivatives with diverse functionalities and stereochemistries.

Molecular Hybridization Techniques in Pyrrolidine Synthesis

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. In the context of pyrrolidine synthesis, this technique has been employed to create novel hybrid molecules with potential biological activities.

One notable example is the synthesis of turmerone motif-fused 3,3′-pyrrolidinyl-dispirooxindoles via a multicomponent 1,3-dipolar cycloaddition reaction. mdpi.com This method efficiently generates complex molecules bearing multiple stereocenters. Similarly, spirooxindole-pyrrolidine heterocyclic hybrids have been synthesized through a one-pot, three-component (3+2) cycloaddition reaction of an azomethine ylide with functionalized dipolarophiles. mdpi.com These approaches highlight the utility of molecular hybridization in generating structurally diverse and complex pyrrolidine-containing scaffolds.

Development of 2-(Het)arylpyrrolidine Derivatives

The development of synthetic routes to 2-(het)arylpyrrolidine derivatives is an active area of research due to the prevalence of this structural motif in bioactive compounds. mdpi.com A modular approach based on the intramolecular cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas has been successfully used to synthesize a library of novel 2-(het)arylpyrrolidine-1-carboxamides. mdpi.comnih.gov This method offers the advantage of using readily available starting materials and allows for wide variability in both the aromatic moiety and the substituents at the nitrogen atom. mdpi.com

Another strategy involves the Mannich-type reaction of 1-sulfonyl-2-ethoxypyrrolidines with electron-rich aromatics and heterocycles to yield 2-substituted pyrrolidines. researchgate.net These methods provide efficient access to a broad range of 2-(het)arylpyrrolidine derivatives for further biological evaluation.

Synthesis of Coordination Complexes involving Pyrrolidinyl-4-methoxyphenylazoformamide

The synthesis of coordination complexes involving pyrrolidine-containing ligands is an area of growing interest. A notable example is the synthesis of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. iucr.org The ligand, pyrrolidinyl-4-methoxyphenylazoformamide, was prepared in a two-step synthesis starting from 4-methoxyphenylhydrazine hydrochloride and methyl chloroformate. iucr.org The resulting arylazoformamide ligand coordinates to the zinc(II) metal center in a bidentate fashion through its 1,3-heterodiene N=N—C=O motif. iucr.orgresearchgate.net This work demonstrates the potential of pyrrolidine derivatives to act as versatile ligands in coordination chemistry, opening avenues for the development of new metal-based compounds with unique structural and potentially functional properties.

| Starting Material | Intermediate | Final Ligand | Reference |

| 4-Methoxyphenylhydrazine HCl | Methyl 2-(4-methoxyphenyl)hydrazine-1-carboxylate | Pyrrolidinyl-4-methoxyphenylazoformamide | iucr.org |

Stereoselective Synthesis and Chiral Induction in this compound Analogs

The stereoselective synthesis of pyrrolidine derivatives is of paramount importance as the stereochemistry often dictates the biological activity. Various strategies have been developed to control the stereochemical outcome of reactions leading to this compound analogs and other substituted pyrrolidines.

One approach involves the use of chiral auxiliaries. For instance, the synthesis of quaternary proline analogs has been achieved through methods that rely on the construction of the pyrrolidine ring via intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent bearing a chiral auxiliary. nih.gov Another strategy is the use of chiral catalysts. A highly stereoselective aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes with N-sulfonyl aldimines, promoted by a Lewis acid, has been described for the construction of optically enriched isoquinuclidines. acs.org

Furthermore, the nitro-Mannich reaction has been employed for the stereoselective synthesis of pyrrolidinones, generating three contiguous stereocenters with high diastereoselectivity. ucl.ac.uk Specifically, the reaction of a nitroalkene with a PMP (p-methoxyphenyl)-protected imine can lead to the formation of compounds like 1-(4-methoxyphenyl)-5-(2-methoxyphenyl)-4-nitropyrrolidin-2-one as a single diastereoisomer. ucl.ac.uk The development of asymmetric variants of this reaction using chiral ligands has also been explored. ucl.ac.uk These examples underscore the diverse and sophisticated methodologies available for achieving high levels of stereocontrol in the synthesis of complex pyrrolidine structures.

Enantioselective Synthesis Approaches

The generation of the chiral center at the 2-position of the pyrrolidine ring has been achieved through several key asymmetric strategies. These include catalytic asymmetric hydrogenation, the use of chiral auxiliaries to direct stereochemistry, asymmetric cyclization reactions, and biocatalytic transformations.

Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation (AH) of cyclic imines is a direct and highly efficient method for producing chiral 2-arylpyrrolidines. nih.govacs.org This approach often utilizes iridium, rhodium, or ruthenium catalysts paired with chiral ligands.

Researchers have demonstrated the highly efficient enantioselective synthesis of 2-alkyl and 2-aryl indolines using Ru diamine catalysts, achieving excellent enantioselectivity (>99% ee) under low hydrogen pressure. nih.gov Similarly, iridium complexes with chiral spiro phosphine-oxazoline ligands have been successfully applied in the asymmetric hydrogenation of cyclic imines containing a pyridyl group. researchgate.net

A notable development involves the use of an iridium complex with the chiral ferrocene (B1249389) ligand, (R,R)-f-spiroPhos, for the hydrogenation of 2-aryl cyclic imines. nih.gov This system operates under mild conditions without additives. This method was utilized for the one-pot synthesis of various 2-substituted arylpyrrolidines from tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, which undergo deprotection and subsequent reductive cyclization with yields up to 98% and enantiomeric excess (ee) up to 92%. researchgate.net

| Substrate (Ar) | Catalyst | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Phenyl | Ir/(R,R)-f-spiroPhos | H₂ (pressure not specified), solvent, no additive | High | High |

| 4-Methoxyphenyl (B3050149) | Ir/(R,R)-f-spiroPhos | H₂ (pressure not specified), solvent, no additive | up to 98 | up to 92 |

| Various Aryl/Heteroaryl | Ir/(R,R)-f-spiroPhos | H₂ (pressure not specified), solvent, no additive | up to 98 | up to 92 |

Chiral Auxiliary-Mediated Synthesis

The use of covalently bonded chiral auxiliaries is a well-established strategy for controlling stereochemistry. whiterose.ac.uk The auxiliary directs the formation of a new stereocenter, creating diastereomers that can be separated, followed by the removal of the auxiliary to yield the enantiopure product.

One effective method involves the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. rsc.orgugent.be Treating these substrates with a reducing agent like lithium triethylborohydride (LiBEt₃H) followed by acidic deprotection affords 2-arylpyrrolidines with excellent enantiomeric excess (>99% ee) for both (R) and (S) enantiomers. rsc.org

Another approach utilizes (R)-phenylglycinol as a chiral auxiliary for the synthesis of 2-arylpyrrolidines from 3-acylpropionic acids. acs.org Similarly, Oppolzer's chiral sultam has been employed in an asymmetric 1,3-dipolar cycloaddition to construct the 3,4-syn substituted pyrrolidine core of pharmaceutical intermediates, a method that allows for the efficient recovery and reuse of the auxiliary. acs.org

| Method | Chiral Auxiliary | Key Reagents | Product | ee (%) | Reference |

|---|---|---|---|---|---|

| Reductive Cyclization | N-(tert-butanesulfinyl) | LiBEt₃H, Acid | (S)- and (R)-2-Arylpyrrolidines | >99 | rsc.org |

| Cyclocondensation | (R)-phenylglycinol | 3-Acylpropionic acids | 2-Arylpyrrolidines | High | acs.org |

| 1,3-Dipolar Cycloaddition | Oppolzer's sultam | N/A | 3,4-syn substituted pyrrolidines | High | acs.org |

Asymmetric Cyclization Reactions

Direct asymmetric cyclization of acyclic precursors is another powerful route. This can be achieved through various catalytic methods.

Cationic Cyclization: Homoallylic amines, prepared via asymmetric deprotonation of benzylamines using n-BuLi and (–)-sparteine, can undergo Brønsted acid-catalyzed or iodine-mediated cyclization. thieme-connect.comthieme-connect.com This process yields aryl-substituted pyrrolidines with high enantioselectivity (e.g., 94:6 er). The mechanism involves the removal of a Boc protecting group, followed by the cyclization of the resulting aniline (B41778) onto an intermediate carbocation. thieme-connect.com

Intramolecular aza-Michael Reaction: Chiral phosphoric acids have been shown to catalyze the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester. whiterose.ac.uk This method has been used to synthesize various pyrrolidines, including the core of natural products, in high yields and enantioselectivity. whiterose.ac.uk

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins provides an atom-economical route to structurally diverse pyrrolidines. rsc.org For example, a Cu(I)/TF-BiphamPhos complex catalyzes the reaction between azomethine ylides and dimethyl itaconate to construct pyrrolidines with one quaternary and two tertiary stereocenters in excellent diastereoselectivity (>20:1) and good enantioselectivity (88->99% ee). rsc.org

Biocatalytic Approaches

Enzymes offer a highly selective and sustainable alternative for asymmetric synthesis. Transaminases (TAs) have been successfully used in the stereoselective synthesis of 2-substituted chiral pyrrolidines from commercially available ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed with analytical yields up to 90% and enantiomeric excesses often exceeding 99.5%. acs.org This biocatalytic approach was demonstrated on a preparative scale for the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, affording an 84% isolated yield with >99.5% ee. acs.org

Iii. Advanced Spectroscopic and Structural Characterization Techniques for 2 4 Methoxyphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(4-methoxyphenyl)pyrrolidine, offering detailed insights into the molecular framework in solution.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for both the pyrrolidine (B122466) ring and the methoxyphenyl group.

In a typical ¹H NMR spectrum of 1-(4-methoxyphenyl)pyrrolidine, the protons of the methoxy (B1213986) group (CH₃) appear as a sharp singlet around 3.68 ppm. The aromatic protons of the methoxyphenyl ring show distinct patterns, typically as two doublets in the range of 6.48-6.78 ppm, indicative of a para-substituted benzene (B151609) ring. The protons on the pyrrolidine ring appear as multiplets. Specifically, the protons adjacent to the nitrogen atom (N-CH₂) are observed around 3.17 ppm, while the other methylene (B1212753) protons (CH₂) of the ring are found near 1.93 ppm.

For derivatives such as N-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide, the spectra become more complex. rsc.org The methoxy group protons still appear as a singlet, while the aromatic protons show multiple signals due to the presence of two different phenyl rings. rsc.org The pyrrolidine ring protons and the methine proton (CH) also show characteristic multiplets, with their exact chemical shifts and coupling patterns providing valuable information about the molecule's conformation and the stereochemical relationship between substituents. rsc.org The presence of rotamers, or conformational isomers, can sometimes be observed in solution, leading to a doubling of some NMR signals. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |

| 1-(4-Methoxyphenyl)pyrrolidine | CDCl₃ | OCH₃ | 3.68 (s) |

| Aromatic H | 6.48 (d), 6.78 (d) | ||

| N-CH₂ | 3.17 (d) | ||

| CH₂ | 1.93 (d) | ||

| N-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide rsc.org | CDCl₃ | Aromatic H | 7.29-7.21 (m), 7.05-7.02 (d), 6.93-6.91 (d) |

| Pyrrolidine & Methine H | 4.91-4.88 (m), 3.76-3.67 (m), 2.45-2.36 (m), 2.03-1.84 (m) | ||

| 2-(6-Hydroxybenzo[d] nih.govmdpi.comdioxol-5-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide mdpi.com | DMSO-d₆ | OCH₃ | 3.68 (s) |

| Aromatic H | 6.46 (s), 6.52 (s), 6.79 (d), 7.33 (d) | ||

| Pyrrolidine & Methine H | 1.72-1.92 (m), 2.10-2.27 (m), 3.45-3.56 (m), 5.12-5.22 (m) |

Note: s = singlet, d = doublet, m = multiplet. Data sourced from cited literature.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. numberanalytics.com In the ¹³C NMR spectrum of 1-(4-methoxyphenyl)pyrrolidine, the carbon of the methoxy group (OCH₃) typically resonates around 55.56 ppm. The aromatic carbons show signals in the downfield region, with the carbon attached to the oxygen appearing at a higher chemical shift (e.g., 150.47 ppm) compared to the other aromatic carbons. The carbons of the pyrrolidine ring appear in the upfield region, with the carbons adjacent to the nitrogen (N-CH₂) at a higher chemical shift (e.g., 50.46 ppm) than the other ring carbons (e.g., 24.68 ppm).

In more complex derivatives, such as N-(4-chlorophenyl)-N'-(4-methoxyphenyl)urea, the ¹³C NMR spectrum provides distinct signals for each carbon atom, allowing for unambiguous assignment and structural confirmation. rsc.org For instance, the carbonyl carbon of the urea (B33335) moiety would appear at a significantly downfield shift.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 1-(4-Methoxyphenyl)pyrrolidine | CDCl₃ | C-O (Aromatic) | 150.47 |

| Aromatic C | 121.10, 119.61, 115.49, 111.77 | ||

| OCH₃ | 55.56 | ||

| N-CH₂ | 50.46 | ||

| CH₂ | 24.68 | ||

| 2-(6-Hydroxybenzo[d] nih.govmdpi.comdioxol-5-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide mdpi.com | DMSO-d₆ | Carbonyl C | 154.1 |

| Aromatic C | 98.3, 100.9, 106.2, 114.0, 121.8, 128.8, 140.9, 146.4, 148.8 | ||

| OCH₃ | 55.6 | ||

| Pyrrolidine & Methine C | 23.7, 33.2, 47.0, 55.6 |

Note: Data sourced from cited literature.

Beyond standard 1D NMR, a variety of advanced 2D NMR techniques are indispensable for the complete structural assignment of this compound and its derivatives. researchgate.net These techniques help to establish connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the pyrrolidine ring and to assign adjacent protons on the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.com It is crucial for connecting different structural fragments, for example, linking the methoxy protons to the aromatic ring or connecting the pyrrolidine ring to the methoxyphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY and its rotating-frame equivalent, ROESY, provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. diva-portal.org This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution. diva-portal.org

These advanced techniques, used in combination, allow for a comprehensive and unambiguous determination of the molecular structure of this compound and its derivatives in the solution state. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the IR spectrum provides characteristic absorption bands.

Key vibrational frequencies include:

C-H stretching (aromatic) : Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic) : Found just below 3000 cm⁻¹, corresponding to the CH₂ and CH₃ groups. For example, a derivative showed stretches at 2971 and 2989 cm⁻¹. mdpi.com

C=C stretching (aromatic) : These appear in the region of 1450-1600 cm⁻¹. A derivative exhibited bands at 1597 and 1627 cm⁻¹. mdpi.com

C-O stretching (aryl-alkyl ether) : A strong absorption band is expected around 1250 cm⁻¹ for the Ar-O-CH₃ group.

C-N stretching (amine) : This vibration typically occurs in the 1020-1250 cm⁻¹ range.

N-H stretching (secondary amine) : For the parent compound, a band would be expected in the 3300-3500 cm⁻¹ region, though this is absent in N-substituted derivatives.

For derivatives containing additional functional groups, such as a carbonyl (C=O) group in an amide or ester, a strong absorption band would be present in the 1630-1750 cm⁻¹ region. For instance, a nitrile-containing derivative shows a strong absorption at 2245 cm⁻¹ for the C≡N stretch.

Table 3: Characteristic IR Absorption Bands for this compound and Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2990 |

| Aromatic C=C | Stretching | 1450-1630 |

| Aryl-alkyl ether C-O | Stretching | ~1250 |

| Amine C-N | Stretching | 1020-1250 |

| Carbonyl (in derivatives) | Stretching | 1630-1750 |

| Nitrile (in derivatives) | Stretching | ~2245 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₁H₁₅NO), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 177.24. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for related compounds involve the loss of the methoxy group or cleavage of the pyrrolidine ring. For instance, the mass spectrum of 4-methoxyphencyclidine, a related structure, shows a base peak at m/z 188 and a molecular ion at m/z 273. researchgate.net

In derivatives like N-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide, HRMS can confirm the molecular formula. For a similar chloro-bromo derivative, the [M+H]⁺ ion was observed at m/z 379.0209, which matched the calculated value of 379.0207 for C₁₇H₁₇BrClN₂O⁺, confirming its elemental composition. rsc.org

X-ray Crystallography and Diffraction Methods

While NMR provides structural information in solution, single-crystal X-ray diffraction provides the definitive, solid-state structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.

For a derivative, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, X-ray crystallography revealed a twisted conformation for the five-membered pyrrolidine ring. iucr.org The analysis showed that the N-bound carboxylate group is in an equatorial position, while the C-bound 4-methoxyphenyl (B3050149) group is in a bisectional position. nih.gov The dihedral angle between the pyrrolidine and methoxybenzene rings was found to be 77.65(6)°. iucr.org

Such detailed structural data from X-ray crystallography is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, and for validating computational models. nih.gov It provides an unambiguous assignment of the relative and absolute stereochemistry of chiral centers within the molecule. nih.gov For example, the crystal structure of a complex containing a this compound moiety was instrumental in understanding its binding to a biological target. pdbj.org

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of the three-dimensional structure of molecules. researchgate.netspringernature.comuol.de This technique provides precise atomic coordinates, which can be used to calculate bond lengths, bond angles, and other crucial geometric parameters. uol.de For chiral molecules like this compound, SCXRD is indispensable for determining the absolute configuration of stereogenic centers. researchgate.netspringernature.com

The determination of absolute stereochemistry is achieved by analyzing the anomalous dispersion effects of the atoms in the crystal. researchgate.net The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates whether the determined absolute structure is correct. researchgate.net A value close to zero for the Flack parameter confirms the assigned absolute configuration with high confidence. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₃NO₇ |

| Formula Weight (Mr) | 365.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9429 (5) |

| b (Å) | 9.3845 (5) |

| c (Å) | 20.7845 (11) |

| β (°) | 91.550 (2) |

| Volume (V, ų) | 1938.67 (18) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts between neighboring molecules. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular interactions, showing the relative contributions of different types of contacts. nih.goviucr.org

For a complex derivative containing the this compound scaffold, specifically 10-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3,3a,4,10,10a-hexahydro-1H-9-thia-2-azacyclopenta[b]fluorene-4-carboxylic acid, Hirshfeld analysis revealed the dominance of specific interactions. nih.goviucr.org The crystal packing is primarily governed by H···H, O···H/H···O, and C···H/H···C contacts. nih.goviucr.org In this structure, molecules are linked by O—H···O, O—H···S, and C—H···O hydrogen bonds, forming a complex three-dimensional network. nih.goviucr.org Weak π–π stacking interactions are also observed. nih.goviucr.org The analysis quantifies the percentage contribution of each interaction to the total Hirshfeld surface, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.7 |

| O···H / H···O | 27.7 |

| C···H / H···C | 17.0 |

| S···H / H···S | 7.5 |

| Other Contacts (C···C, N···C, etc.) | 6.1 |

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound. Both high-performance liquid chromatography and thin-layer chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of pharmaceutical compounds. nih.gov For this compound and its analogues, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov Method development involves optimizing parameters such as the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and detector wavelength to achieve efficient separation. nih.govrsc.orgresearchgate.net

The enantiomeric purity of chiral pyrrolidines can be determined using chiral HPLC columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives. rsc.org For instance, the enantiomers of a related pyrrolidine derivative were successfully separated on a Chiralpak column using a mobile phase of n-hexane and isopropanol. rsc.org

A developed HPLC method must be rigorously validated according to established guidelines (e.g., ICH, FDA) to ensure its reliability. nih.gov Validation encompasses testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak AS-H or C18 |

| Mobile Phase | n-hexane/i-PrOH (99:1) or Acetonitrile/Phosphate Buffer |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 210 nm or other appropriate wavelength |

| Injection Volume | 10 µL |

| Validation Parameter | Description |

|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and detector response (e.g., R² > 0.99). |

| Accuracy | Closeness of test results to the true value, often expressed as percent recovery. |

| Precision | Agreement among a series of measurements, assessed at intra-day and inter-day levels (RSD < 2%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, checking compound purity, and identifying compounds. savemyexams.comchemguide.co.uk The principle involves a stationary phase, typically a silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated plate, and a liquid mobile phase (solvent system) that moves up the plate via capillary action. savemyexams.comchemguide.co.uk

For pyrrolidine derivatives, the stationary phase is commonly silica gel on aluminum or glass plates. google.combeilstein-journals.org The choice of mobile phase is critical for achieving good separation; typical solvent systems include mixtures of non-polar and polar solvents like petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol. google.com After development, the separated spots are visualized. chemguide.co.uk If the compounds are not colored, they can be detected under UV light (at 254 nm if the plate contains a fluorescent indicator) or by staining with chemical reagents like ninhydrin (B49086) (for primary or secondary amines) or iodine vapor. savemyexams.comchemguide.co.uk The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. google.com

| Stationary Phase | Mobile Phase (v/v) | Visualization |

|---|---|---|

| Silica Gel F₂₅₄ | Petroleum Ether : Ethyl Acetate (1:1) | UV (254 nm) |

| Silica Gel F₂₅₄ | Dichloromethane : Methanol (15:1) | UV (254 nm) |

| Silica Gel F₂₅₄ | Ethyl Acetate | UV (254 nm) |

Iv. Computational Chemistry and in Silico Studies of 2 4 Methoxyphenyl Pyrrolidine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinity with Biological Targets

Molecular docking studies have been employed to predict the binding affinity of 2-(4-Methoxyphenyl)pyrrolidine derivatives with various biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and acetyl-CoA carboxylase (ACC). vulcanchem.comnih.gov

In studies of pyrrolidine (B122466) sulfonamides, docking simulations have predicted binding energies ranging from -8.2 to -9.6 kcal/mol with Plasmodium falciparum N-myristoyltransferase, which correlates with their observed antiplasmodial activity. vulcanchem.com For other derivatives targeting different enzymes, such as those designed as ACC inhibitors, docking scores have been used to rank and prioritize compounds for synthesis and further testing. nih.gov For example, a derivative, compound 7a, showed a high docking score of 8.01, which was better than the reference compound CP-640186 (7.18). nih.gov

Similarly, in the context of developing anticancer agents targeting poly(ADP-ribose) polymerase (PARP), a derivative of this compound was synthesized and evaluated. mdpi.com The binding affinity of these compounds is a crucial factor in their potential therapeutic efficacy.

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrrolidine sulfonamides | Plasmodium falciparum N-myristoyltransferase | -8.2 to -9.6 | vulcanchem.com |

| Quinoline-based ACC inhibitor (Compound 7a) | Acetyl-CoA Carboxylase (ACC) | -8.01 | nih.gov |

| N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analog (2c) | VEGFR-2 | -161.41 | researchgate.net |

Understanding Binding Interactions with Amino Acid Residues

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For derivatives of this compound, docking studies have elucidated key binding modes. For example, the sulfonamide group in some derivatives has been shown to anchor the molecule to catalytic residues through hydrogen bonding. vulcanchem.com In the case of DPP-IV inhibitors, the 4-methoxyphenyl (B3050149) group is thought to mimic phenylalanine residues of natural substrates, enabling competitive inhibition. vulcanchem.com

In studies targeting acetyl-CoA carboxylase, the quinoline (B57606) moiety of a derivative was found to be surrounded by several amino acid side chains, including Ala-1964, Lys-1967, and Val-1968, while carbonyl groups formed hydrogen bonds with Glu-2230 and Gly-2162. nih.gov Similarly, for pyrrolidine derivatives targeting the colchicine (B1669291) binding site of tubulin, the methoxy-benzyloxy moiety was observed to participate in hydrophobic interactions with several amino acid residues. nih.gov The nitrogen atom of the pyrrolidine ring is also capable of forming hydrogen bonds with amino acid residues in the active site of enzymes like dihydrofolate reductase (DHFR). rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. By systematically modifying the chemical structure of a lead compound, researchers can identify key structural features responsible for its desired pharmacological effects.

For this compound and its analogues, SAR studies have been crucial in optimizing their activity against various targets. For instance, in the development of DPP-IV inhibitors, it was found that electron-withdrawing groups on the aryl ring of pyrrolidine sulfonamides improved inhibitory activity. vulcanchem.com

In another study focusing on ST2 inhibitors, modifications to the B ring of a 1-(furan-2-ylmethyl)pyrrolidine-based scaffold revealed that substituents at the 4-position, such as dimethyl amine, pyrrolidine, or piperidine (B6355638), improved activity. nih.gov Conversely, a carboxylic acid group at the same position led to reduced activity. nih.gov

SAR studies on pyrrolidine-2-yl-acetic acid derivatives as GABA uptake inhibitors showed that substituting the 2-position of the side chain with a hydroxy group led to significant potency and selectivity for mGAT1 and mGAT4 proteins. nih.gov The pyrrolidine scaffold itself is recognized for its versatility in drug design, allowing for the exploration of chemical space and the fine-tuning of biological activity. nih.govfrontiersin.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. These predictions can significantly reduce the time and cost associated with drug development by flagging potential issues before extensive experimental testing.

For derivatives of this compound, ADMET prediction software has been used to evaluate properties like oral bioavailability and blood-brain barrier penetration. For example, some pyrrolidine derivatives are predicted to have good human intestinal absorption and the ability to cross the blood-brain barrier. researchgate.net The lipophilicity conferred by the methoxyphenyl group can potentially improve membrane permeability. vulcanchem.com

Computational tools like SwissADME and QikProp are often used to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov These predictions help ensure that a potent compound also possesses the necessary properties to be a viable drug candidate. ontosight.airsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, stability, and reactivity of molecules.

For compounds related to this compound, DFT calculations have been used to determine optimized molecular structures and to understand their spatial and electronic properties. mdpi.comresearchgate.net For example, DFT studies on 2-aryl-1,2,3-triazole-5-carboxylic acids containing a pyrrolidine moiety have revealed that the substituents on the triazole ring are not coplanar with it. mdpi.com The aryl ring and the pyrrolidine ring are rotated with respect to the triazole ring, and these torsional angles can be accurately calculated using methods like MP2, while some DFT functionals like B3LYP may be less accurate for these specific calculations. mdpi.com

DFT calculations have also been employed to study the mechanism of reactions involving pyrrolidines, such as the stereoselective synthesis of cyclobutanes from pyrrolidines. acs.org These studies can elucidate reaction pathways and transition states, providing a deeper understanding of the chemical transformations. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For derivatives of this compound, MEP maps can help to identify sites for potential hydrogen bonding and other electrostatic interactions. amazonaws.comresearchgate.net For instance, in a study of a pyrrolidine derivative, MEP analysis showed negative potential regions around the oxygen atoms, indicating them as likely sites for electrophilic attack, while positive potential was observed around hydrogen atoms. iucr.org

The nitrogen atom in the piperidine ring of a related compound carries a partial negative charge, making it a favorable site for electrophilic attack or protonation, as revealed by electrostatic potential surface calculations. The aromatic ring system exhibits regions of negative electrostatic potential above and below the π-system. These insights from MEP mapping are crucial for understanding the reactivity and intermolecular interactions of these compounds. researchgate.nettandfonline.com

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) are crucial in understanding the three-dimensional structure, stability, and molecular recognition processes of chemical compounds. NCI analysis, a computational method based on the electron density and its derivatives, provides a qualitative and quantitative description of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. For this compound and its derivatives, NCI analysis, often coupled with Hirshfeld surface analysis, reveals a complex network of interactions that govern their crystal packing and conformation.

Detailed computational studies on derivatives of this compound provide significant insight into the non-covalent interactions at play. A notable example is the analysis of 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate. In the crystal structure of this derivative, the primary non-covalent interactions identified are weak C—H⋯O contacts. sunway.edu.my NCI plot calculations were employed to evaluate these interactions, confirming their presence and contribution to the supramolecular assembly. sunway.edu.my

Hirshfeld surface analysis of this substituted pyrrolidine derivative allows for the quantification of intermolecular contacts. The analysis indicates that H⋯H contacts account for the largest portion of the Hirshfeld surface, followed by H⋯O/O⋯H and H⋯C/C⋯H contacts. sunway.edu.my This distribution highlights the significance of van der Waals forces and weaker hydrogen bonding in the crystal packing.

Similarly, in a more complex system incorporating the this compound scaffold, namely 10-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3,3a,4,10,10a-hexahydro-1H-9-thia-2-azacyclopenta[b]fluorene-4-carboxylic acid, a detailed analysis of non-covalent interactions has been performed. nih.goviucr.org In the crystal packing of this molecule, intermolecular C—H⋯O hydrogen bonds lead to the formation of dimers. nih.goviucr.org These dimers are further connected into a three-dimensional network through O—H⋯O, O—H⋯S, and additional C—H⋯O hydrogen bonds. nih.goviucr.org Weak π–π stacking interactions are also observed. nih.goviucr.org

The quantification of these interactions through Hirshfeld surface analysis for this complex derivative reveals the relative contributions of different contacts to the crystal packing, as detailed in the table below.

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 41.7 |

| O⋯H/H⋯O | 27.7 |

| C⋯H/H⋯C | 17.0 |

| S⋯H/H⋯S | 7.5 |

| C⋯C | 4.2 |

| N⋯C/C⋯N | 1.3 |

| O⋯O | 0.7 |

| N⋯H/H⋯N | 0.1 |

| S⋯C/C⋯S | 0.1 |

These findings from derivatives strongly suggest that the this compound moiety itself is prone to engage in a variety of non-covalent interactions. The methoxy (B1213986) group's oxygen atom and the pyrrolidine's nitrogen atom can act as hydrogen bond acceptors, while the numerous C-H bonds on both the phenyl and pyrrolidine rings can act as donors for weak C-H···O and C-H···π interactions. The aromatic ring also provides a site for π-stacking and C-H···π interactions.

Further studies on a series of S-benzyl esters of pyrrolidine dithiocarbamate (B8719985) also highlight the importance of C–H⋯π(phenyl) interactions in the crystal packing of pyrrolidine-containing compounds. rsc.org

V. Pharmacological and Biological Investigations of 2 4 Methoxyphenyl Pyrrolidine and Its Analogs

Research into Neuropharmacological Applications

The central nervous system (CNS) is a primary target for therapeutic intervention in a wide array of disorders. Analogs of 2-(4-methoxyphenyl)pyrrolidine have been a focal point of research for their potential to modulate neuronal signaling and protect against neurodegeneration.

The interaction of small molecules with specific receptors in the CNS is a cornerstone of neuropharmacology. Pyrrolidine (B122466) derivatives have been designed to target various CNS receptors, including cannabinoid and glutamate receptors.

Cannabinoid Receptors: The cannabinoid receptor 1 (CB1), found predominantly in the CNS, is involved in regulating processes like appetite, pain, and mood. nih.gov A pyrazole-based analog incorporating both methoxyphenyl and pyrrolidinyl groups, 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide ([11C]JHU76609), has been evaluated as a potential tracer for CB1 receptors. nih.gov This compound demonstrated high binding affinity (Ki value of 2.0–3.7 nM) and favorable lipophilicity for crossing the blood-brain barrier, making it a candidate for non-invasive studies of CB1 receptors using positron emission tomography (PET). nih.gov

Metabotropic Glutamate Receptors: These receptors are involved in modulating synaptic plasticity and neuronal excitability. A compound known as ML337, which is (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, has been identified as a selective negative allosteric modulator (NAM) for the metabotropic glutamate receptor 3 (mGlu3). nih.gov This compound showed submicromolar potency (IC50 = 593 nM for mGlu3) and good CNS penetration, highlighting the potential of methoxyphenyl-containing structures to selectively modulate glutamate receptor activity. nih.gov

The modulation of neurotransmitter systems, including dopamine (B1211576), norepinephrine, and serotonin (B10506), is a key strategy for treating various neurological and psychiatric conditions. nih.govmdpi.com The pyrrolidine scaffold has been instrumental in developing compounds that can influence the reuptake and signaling of these crucial monoamines.

Research into pyrovalerone analogs, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, has yielded selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) with minimal impact on the serotonin transporter (SERT). nih.gov This selectivity is a desirable trait in developing medications, for instance, for cocaine abuse, by targeting specific neurotransmitter reuptake mechanisms. nih.gov Certain analogs in this class, like the 1-(3,4-dichlorophenyl)- and 1-naphthyl-substituted compounds, were identified as particularly potent DAT/NET selective inhibitors. nih.gov

| Compound Class | Primary Targets | Selectivity | Potential Application |

| Pyrovalerone Analogs | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | High selectivity over Serotonin Transporter (SERT) | Medications for substance abuse |

Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com Pyrrolidine derivatives have demonstrated promising neuroprotective properties in various experimental models.

One such derivative, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), a salidroside analog, has been shown to protect neuronal cells from cytotoxicity. nih.gov In a study using HT22 cells, pretreatment with GlcNAc-Sal attenuated apoptotic cell death induced by sodium nitroprusside. nih.gov The protective mechanism appears to involve the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related genes and proteins. nih.gov

Another study focused on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), which showed neuroprotective effects in a mouse model of Alzheimer's disease. mdpi.com NMP treatment mitigated the effects of amyloid-β accumulation by reducing amyloid plaques, oxidative stress, and neuroinflammation. It also improved cognitive function by regulating synaptic markers. mdpi.com These findings underscore the potential of pyrrolidine-based compounds in combating the multifactorial nature of neurodegenerative disorders.

Dopamine and norepinephrine are critical catecholamine neurotransmitters involved in regulating mood, attention, and motor control. nih.govnih.gov Their receptors are significant targets for therapeutic drugs. Analogs of this compound have been investigated for their ability to interact with these receptor systems.

Studies on pyrovalerone analogues have identified them as effective inhibitors of dopamine and norepinephrine transporters, which increases the synaptic availability of these neurotransmitters. nih.gov Furthermore, research has explored dual-target ligands that interact with both dopamine D3 receptors (D3R) and μ-opioid receptors (MOR). nih.gov By tethering substituted trans-(2S,4R)-pyrrolidine moieties (as the dopaminergic component) to opioid scaffolds, researchers have developed compounds with the potential for analgesic effects with reduced misuse liability through D3R antagonism. nih.gov

The complexity of neurotransmitter interactions is further highlighted by findings that atypical antipsychotics like clozapine are potent antagonists of both α2-adrenoceptors and dopamine D2-receptors. frontiersin.org This dual action is believed to contribute to their therapeutic efficacy. Studies combining α2- and D2-receptor blockade have shown activation of both noradrenergic and dopaminergic neurons, indicating a complex interplay between these systems that can be modulated by targeted chemical structures. frontiersin.org

Anticancer and Antitumor Activities

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. The pyrrolidine ring and the methoxyphenyl group are found in various compounds investigated for their ability to inhibit cancer cell growth and induce cell death.

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells. mdpi.com Many chemotherapeutic strategies aim to reactivate this pathway. Pyrrolidine derivatives have shown significant potential in this area.

Methoxyphenyl Chalcones: A novel methoxyphenyl chalcone derivative was found to be effective in eliminating ovarian cancer cells, both as a monotherapy and in combination with cisplatin. nih.gov The compound was shown to decrease cell viability by inducing apoptosis through the dephosphorylation of the Bcl2-associated agonist of cell death (BAD) protein, leading to caspase activation. nih.gov

Pyrrolidone Derivatives: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. mdpi.comktu.edu The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM. mdpi.comktu.eduresearchgate.net

Amphiphilic Pyrrolidines: Amphiphilic pyrrolidine derivatives have also been investigated. The diol-derived pyrrolidine ((2R,3R,4S)-2-{(9Z)-hexadec-9-en-1-yloxy]methyl}pyrrolidine-3,4-diol) induced a potent apoptotic response in pancreatic ductal adenocarcinoma cells. nih.gov Similarly, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride demonstrated concentration-dependent cytotoxic and antiproliferative effects on colon cancer cells, inducing both extrinsic and intrinsic apoptotic pathways. mdpi.com

The table below summarizes the findings for several pyrrolidine derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Biological Effect | Key Mechanism |

| Methoxyphenyl Chalcone | Ovarian Cancer | Decreased cell viability | Induction of apoptosis via BAD dephosphorylation nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine | A549 (Lung Cancer) | Reduced cell viability | Inhibition of cell proliferation mdpi.comktu.edu |

| Amphiphilic Pyrrolidine-Diol | Pancreatic Cancer | Cell killing | Induction of apoptosis and autophagy nih.gov |

| Tridecylpyrrolidine-Diol | HCT116 & Caco-2 (Colon Cancer) | Cytotoxicity, Antiproliferation | Induction of extrinsic and intrinsic apoptotic pathways mdpi.com |

These investigations highlight the versatility of the this compound scaffold and its analogs as a source of potential therapeutic agents for a range of complex diseases.

Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, making it a significant target for therapeutic agents, particularly in cancer and infectious diseases. nih.govbepls.comwikipedia.orgnih.govnih.gov The enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a necessary cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.govnih.govmdpi.com Inhibition of DHFR leads to a depletion of these essential building blocks, thereby halting cell proliferation and leading to cell death. nih.govbepls.com

While direct studies on this compound as a DHFR inhibitor are not extensively detailed in the available literature, research into its structural analogs provides insight into the potential of this chemical scaffold. For instance, trimethoprim, a well-known antibacterial DHFR inhibitor, features a 3,4,5-trimethoxybenzyl moiety, highlighting the relevance of methoxyphenyl groups in DHFR-targeting compounds. mdpi.com The development of novel DHFR inhibitors often involves creating analogs of existing drugs like methotrexate or trimethoprim to improve efficacy, selectivity, or overcome resistance. mdpi.comresearchgate.netwikipedia.org Research has focused on various heterocyclic scaffolds linked to substituted phenyl rings to achieve potent DHFR inhibition. mdpi.comresearchgate.net These efforts have led to the identification of numerous derivatives with promising therapeutic properties against cancer and microbial infections. researchgate.net

Activity Against Specific Cancer Cell Lines (e.g., HT-29, SH-SY5Y, M-Hela, U937)

Analogs and derivatives containing the pyrrolidine or pyrrolidinone scaffold, similar to this compound, have demonstrated cytotoxic activity against a range of human cancer cell lines.

One study investigated a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative, which exhibited antiproliferative effects against both human colon adenocarcinoma (HT-29) and human neuroblastoma (SH-SY5Y) cells. nih.gov The SH-SY5Y cell line is a frequently used model in neurotoxicity and neuroblastoma research. nih.govnih.gov

In other research, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. mdpi.com Compounds that incorporated 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showed enhanced anticancer activity, reducing cell viability significantly more than the reference drug, cytarabine. mdpi.com

Furthermore, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been tested against several cancer cell lines, including human melanoma (IGR39), prostate cancer (PPC-1), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.gov The activity varied depending on the specific chemical substitutions, with some compounds showing potent effects on melanoma and prostate cancer cells. nih.gov For example, a derivative with a 5-nitrothiophene moiety was particularly effective against pancreatic and breast cancer cell lines. nih.gov

| Compound Class/Derivative | Cell Line | Activity/Finding |

|---|---|---|

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | HT-29 (Colon Adenocarcinoma) | Exhibited antiproliferative effect nih.gov |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | SH-SY5Y (Neuroblastoma) | Exhibited antiproliferative effect nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid with 1,3,4-oxadiazolethione ring | A549 (Lung Epithelial) | Reduced cell viability to 28.0% mdpi.com |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid with 4-aminotriazolethione ring | A549 (Lung Epithelial) | Reduced cell viability to 29.6% mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone with 5-nitrothiophene moiety | Panc-1 (Pancreatic) & MDA-MB-231 (Breast) | Inhibited cell viability to ~9% nih.gov |

Antitumor-Specific Mechanisms of Action

The antitumor activity of compounds featuring the methoxyphenyl and pyrrolidine/pyrrolidinone scaffolds can be attributed to several mechanisms of action. The incorporation of a 3,4,5-trimethoxyphenyl group, for instance, is a common strategy in the design of anticancer agents. mdpi.com This moiety is present in several compounds known to interact with tubulin, thereby disrupting microtubule dynamics, which is essential for cell division.

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been specifically synthesized to explore their potential as anticancer agents. mdpi.com The addition of various azole rings (such as oxadiazole, triazole, pyrrole, and pyrazole) to this core structure has been shown to modulate the cytotoxic activity. mdpi.com Notably, derivatives containing 1,3,4-oxadiazolethione and 4-aminotriazolethione rings demonstrated significantly enhanced anticancer effects against A549 lung cancer cells, suggesting that these specific heterocyclic systems play a crucial role in the compound's mechanism of action. mdpi.com While the precise molecular targets were not fully elucidated in this context, the structural modifications clearly influence the compound's ability to inhibit cancer cell viability. mdpi.com

Antimicrobial and Antiviral Properties

Antibacterial Activity

Derivatives of this compound have been evaluated for their antibacterial properties. A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which share a core structure, tested their activity against several bacterial strains, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net The introduction of various heterocyclic fragments, such as azole, diazole, oxadiazole, thiadiazole, and triazole, was a key aspect of this investigation. researchgate.net

The results indicated that certain derivatives displayed moderate antibacterial activity. researchgate.net Specifically, one compound, 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (compound 15 in the study), was the most effective against R. radiobacter and E. coli at concentrations between 300-1000 µg/ml. researchgate.net Other derivatives also showed sensitivity against the tested microorganisms, primarily at a concentration of 1000 µg/ml. researchgate.net These findings suggest that the pyrrolidinone scaffold combined with specific heterocyclic moieties can serve as a basis for developing new antibacterial agents.

| Compound Class/Derivative | Bacterial Strain | Activity/Finding |

|---|---|---|

| 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | R. radiobacter | Sensitive at 300-1000 µg/ml researchgate.net |

| 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | E. coli | Sensitive at 300-1000 µg/ml researchgate.net |

| Other 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | R. radiobacter, X. campestris, E. coli | Moderate activity observed researchgate.net |

Antifungal Activity

The antifungal potential of pyrrolidine and pyrrolidinone derivatives has also been explored. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone thiosemicarbazone ligand, were tested against fungal species such as Aspergillus niger and Candida albicans. nih.gov While the ligand itself showed no antifungal activity, its complexes with copper (Cu(II)), cobalt (Co(II)), and nickel (Ni(II)) exhibited good activity. nih.gov The copper complex, in particular, was the most potent, which may be related to its higher stability. nih.gov This highlights the role of metal coordination in enhancing the biological activity of pyrrolidone-based scaffolds. The mechanism is thought to involve the adsorption of metal ions onto the fungal cell wall, which disrupts respiration and protein synthesis, thereby inhibiting growth. nih.gov

Antiviral Activity

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including those with a pyrrolidine ring. In a high-throughput screening campaign against SARS-CoV-2, a 1-heteroaryl-2-alkoxyphenyl analog containing a pyrrolidine moiety was identified as a promising hit. nih.gov This initial compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, displayed an EC₅₀ value of 4.7 µM. nih.gov Further investigation into its mode of action suggested that it interferes with viral entry. nih.gov Subsequent chemical optimization involved synthesizing analogs with different 5-membered heteroaryl rings to study the structure-activity relationship and improve potency. nih.gov

Inhibition of Bacterial Biofilm Growth

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. The pyrrolidine scaffold has emerged as a promising framework for the development of novel anti-biofilm compounds. Research into pyrrolidine-2,3-diones, for instance, has demonstrated their potential to both inhibit the formation of and eradicate established Staphylococcus aureus biofilms. These compounds represent a novel class of antimicrobials that show promise in combating the growing threat of antibiotic resistance, which is often exacerbated by biofilm formation.